2-Phenethoxytetrahydrofuran
Overview
Description
2-Phenethoxytetrahydrofuran, also known as 2-(2-phenylethoxy)oxolane , is a chemical compound with the molecular formula C₁₂H₁₆O₂ . It falls within the class of compounds containing an unfused furan ring, albeit hydrogenated. The compound’s exact mass is 192.11500 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties :
- Pflieger and Muckensturn (1989) reported the efficient cyclisation of acetylenic alcohols and phenols to obtain substituted 2-methylene-tetrahydrofurans, highlighting a new pathway in organic synthesis (Pflieger & Muckensturn, 1989).
- Aito, Matsuo, and Aso (1967) synthesized configurational isomers of 2,5-dimethoxytetrahydrofuran as model compounds for cyclopolymers, providing insights into the behavior of methyl and methylene protons in NMR spectroscopy (Aito, Matsuo, & Aso, 1967).
Environmental and Industrial Applications :
- Evans and Dellinger (2005) explored the mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol, which is relevant for understanding environmental pollutants and their formation processes (Evans & Dellinger, 2005).
- Horii et al. (2005) conducted a study on the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, a process significant in green chemistry and industrial applications (Horii et al., 2005).
Biomedical and Biochemical Research :
- Liang, Gannett, and Gold (1995) utilized 2-Hydroperoxytetrahydrofuran to sequence cytosine and probe non-Watson-Crick DNA structures, demonstrating its application in molecular biology and genetics (Liang, Gannett, & Gold, 1995).
- Johnson, Dunstan, and Franks (2004) investigated the use of 2,5-dimethoxy-2,5-dihydrofuran as a temperature-controlled gelation agent for chitosan in biomedical applications, particularly in drug delivery systems (Johnson, Dunstan, & Franks, 2004).
properties
IUPAC Name |
2-(2-phenylethoxy)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSZILIBYFASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457930 | |
Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethoxytetrahydrofuran | |
CAS RN |
52767-51-8 | |
Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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